molecular formula C9H14N2 B14844942 2-(2,4-Dimethylpyridin-3-YL)ethanamine

2-(2,4-Dimethylpyridin-3-YL)ethanamine

Cat. No.: B14844942
M. Wt: 150.22 g/mol
InChI Key: VVXJAEBRAGJZAL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 4 positions of the pyridine ring and an ethanamine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylpyridin-3-YL)ethanamine typically involves the alkylation of 2,4-dimethylpyridine with an appropriate ethanamine derivative. One common method is the reaction of 2,4-dimethylpyridine with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified by distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(2,4-Dimethylpyridin-3-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 2-(2-Aminoethyl)pyridine
  • 2-(2-Pyridyl)ethylamine

Uniqueness

2-(2,4-Dimethylpyridin-3-YL)ethanamine is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(2,4-dimethylpyridin-3-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-7-4-6-11-8(2)9(7)3-5-10/h4,6H,3,5,10H2,1-2H3

InChI Key

VVXJAEBRAGJZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)CCN

Origin of Product

United States

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